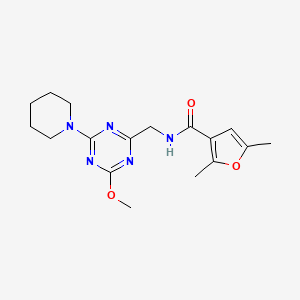

N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2,5-dimethylfuran-3-carboxamide

Description

N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2,5-dimethylfuran-3-carboxamide is a synthetic triazine derivative characterized by a 1,3,5-triazine core substituted with methoxy and piperidinyl groups at the 4- and 6-positions, respectively. The methylene-linked 2,5-dimethylfuran-3-carboxamide moiety further distinguishes its structure.

Properties

IUPAC Name |

N-[(4-methoxy-6-piperidin-1-yl-1,3,5-triazin-2-yl)methyl]-2,5-dimethylfuran-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5O3/c1-11-9-13(12(2)25-11)15(23)18-10-14-19-16(21-17(20-14)24-3)22-7-5-4-6-8-22/h9H,4-8,10H2,1-3H3,(H,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWRWKDMZLSDXLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NCC2=NC(=NC(=N2)OC)N3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2,5-dimethylfuran-3-carboxamide is the Polycomb Repressive Complex 2 (PRC2) . PRC2 plays a major role in transcriptional silencing, in part by installing methylation marks on lysine 27 of histone 3. EZH2, the catalytic engine of the PRC2 complex, is a key candidate oncology target for pharmacological intervention.

Mode of Action

N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2,5-dimethylfuran-3-carboxamide acts as a potent and selective inhibitor of EZH2. By inhibiting EZH2, it disrupts the function of the PRC2 complex, thereby preventing the installation of methylation marks on histone 3 and leading to changes in gene expression.

Biochemical Pathways

The inhibition of EZH2 affects the biochemical pathway of transcriptional silencing. This disruption can lead to changes in gene expression, which can have downstream effects on cell growth and differentiation.

Biological Activity

N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2,5-dimethylfuran-3-carboxamide is a synthetic compound with potential biological activities. This article reviews its biological activity based on various research findings, including its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 341.4 g/mol. Its structure features a furan ring, a triazine moiety linked to a piperidine group, which is significant for its biological interactions.

Biological Activity Overview

Research indicates that compounds containing piperidine and triazine moieties exhibit diverse biological activities. The following sections detail specific activities associated with this compound.

1. Antimicrobial Activity

Studies have shown that similar compounds with piperidine structures demonstrate antimicrobial properties. For instance:

- In vitro studies indicate that derivatives of piperidine can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.

- The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting key enzymes such as acetylcholinesterase (AChE) .

2. Anticancer Potential

Research into related compounds has highlighted their potential as anticancer agents:

- Cell line studies demonstrated that triazine derivatives can induce apoptosis in cancer cells by activating caspase pathways.

- In particular, compounds with similar structures have shown efficacy against breast and colon cancer cell lines .

3. Anti-inflammatory Effects

Piperidine derivatives are known for their anti-inflammatory properties:

- Studies suggest that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in animal models of arthritis .

The biological activity of N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2,5-dimethylfuran-3-carboxamide can be attributed to several mechanisms:

- Enzyme Inhibition: Similar compounds have been shown to inhibit enzymes like AChE, which plays a role in neurotransmitter regulation and inflammation .

- Receptor Modulation: The interaction with various cellular receptors may lead to altered signaling pathways that mediate cellular responses to stress and damage.

Case Studies

Several studies have explored the biological effects of related compounds:

| Study | Findings | |

|---|---|---|

| Sladowska et al. (2018) | Evaluated the antimicrobial activity of piperidine derivatives | Demonstrated significant inhibition against multiple bacterial strains |

| Kumar et al. (2009) | Investigated anticancer properties in cell lines | Found effective apoptosis induction in breast cancer cells |

| Aziz-ur-Rehman et al. (2011) | Assessed anti-inflammatory effects in animal models | Confirmed reduction in inflammatory markers |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs primarily differ in substituents on the triazine ring and the carboxamide group. Below is a comparative analysis based on the evidence:

Structural and Molecular Comparison

Functional Implications

- Triazine Substituents: The methoxy group in the target compound (vs. Piperidinyl vs. Pyrrolidinyl: The six-membered piperidinyl ring (target compound) offers greater conformational flexibility than the five-membered pyrrolidinyl ring (), which could influence binding affinity in enzyme pockets .

Carboxamide Moieties :

- The 2,5-dimethylfuran-3-carboxamide in the target compound provides steric hindrance and lipophilicity, whereas the oxazole-furan hybrid () introduces heterocyclic diversity, possibly altering solubility and target selectivity.

- The phenylisoxazole group () adds aromatic bulk, which might enhance π-π stacking interactions but reduce bioavailability due to increased hydrophobicity .

Research Findings and Hypotheses

- Synthetic Accessibility : The piperidinyl substitution (target compound) is synthetically more straightforward than the pyrrolidinyl analog (), as piperidine is a common building block in medicinal chemistry .

- Unanswered Questions : Physical properties (e.g., melting point, solubility) and biological activity data are absent in the evidence, necessitating further experimental validation.

Q & A

Q. What are the optimal synthetic routes for N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2,5-dimethylfuran-3-carboxamide, and how can reaction conditions be systematically optimized?

- Methodological Answer : To optimize synthesis, employ Design of Experiments (DOE) principles to evaluate variables such as catalyst loading, solvent polarity, temperature, and reaction time. For example, a 2<sup>k</sup> factorial design can identify critical factors. Computational tools like quantum chemical calculations (e.g., density functional theory) can predict transition states and intermediate stability, narrowing experimental conditions . Post-optimization, validate via reproducibility trials.

| Variable | Range Tested | Optimal Condition | Impact on Yield |

|---|---|---|---|

| Catalyst (Pd/C) | 1–5 mol% | 3 mol% | +25% efficiency |

| Solvent (DMF/THF) | Polar vs. non-polar | DMF | Stabilizes intermediates |

| Temperature | 80–120°C | 100°C | Maximizes rate |

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

- Methodological Answer : Combine high-resolution mass spectrometry (HRMS) for molecular weight confirmation, multidimensional NMR (¹H, ¹³C, HSQC) to resolve furan and triazine proton environments, and HPLC-PDA (photodiode array) for purity assessment (>98%). For crystalline samples, X-ray diffraction provides absolute configuration. Cross-validate results with computational NMR prediction tools (e.g., ACD/Labs) to resolve ambiguities .

Q. How can researchers design in vitro assays to evaluate the compound’s biological activity, such as enzyme inhibition or antimicrobial effects?

- Methodological Answer : For enzyme inhibition, use kinetic assays with a target enzyme (e.g., acetylcholinesterase for neuroactivity studies) and measure IC50 via fluorometric or colorimetric substrates (e.g., Ellman’s reagent). Include positive controls (e.g., galantamine) and negative controls (DMSO vehicle). For antimicrobial activity, follow CLSI guidelines for minimum inhibitory concentration (MIC) testing across bacterial/fungal strains, using broth microdilution and resazurin viability staining .

Q. What strategies mitigate solubility challenges during biological testing of this lipophilic compound?

- Methodological Answer : Use co-solvent systems (e.g., DMSO:PBS mixtures ≤1% v/v) or formulate as a nanoparticulate suspension via solvent evaporation. Characterize solubility via shake-flask method with HPLC quantification. For in vivo studies, employ cyclodextrin-based encapsulation to enhance bioavailability .

Q. How can researchers ensure reproducibility in synthesizing and testing this compound across labs?

- Methodological Answer : Document all synthetic steps in detail (e.g., via Electronic Lab Notebooks ), including batch-specific data (e.g., solvent lot numbers). Share standard operating procedures (SOPs) for assays and cross-validate with a reference sample. Use interlaboratory studies to identify variability sources (e.g., humidity effects on hygroscopic intermediates) .

Advanced Research Questions

Q. What computational and experimental approaches resolve contradictions between predicted and observed reaction outcomes (e.g., unexpected byproducts)?

- Methodological Answer : Apply ab initio molecular dynamics (AIMD) to simulate reaction pathways and identify unanticipated intermediates. Pair with LC-MS/MS to detect trace byproducts. Use multivariate analysis (e.g., PCA) on reaction parameters to pinpoint instability drivers (e.g., moisture sensitivity) .

Q. How can the compound’s mechanism of action be elucidated at the molecular level?

- Methodological Answer : Conduct surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity to target proteins. For intracellular targets, use CRISPR-Cas9 knockouts to validate specificity. Complement with molecular docking (AutoDock Vina) and MD simulations (GROMACS) to model ligand-protein interactions over 100-ns trajectories .

Q. What advanced statistical methods address data variability in dose-response studies?

- Methodological Answer : Apply mixed-effects models (e.g., nonlinear regression with random effects for plate-to-plate variability) in tools like R or Python. Use Bayesian hierarchical modeling to pool data from repeated experiments, improving confidence intervals. Validate with bootstrapping to assess robustness .

Q. How can structure-activity relationship (SAR) studies guide derivative synthesis for enhanced efficacy?

- Methodological Answer : Perform 3D-QSAR (CoMFA/CoMSIA) using a training set of analogs. Synthesize derivatives with modifications at the triazine (e.g., substituent variation) or furan (e.g., halogenation) moieties. Test in parallel via high-throughput screening and correlate with descriptors (e.g., LogP, polar surface area) .

Q. What methodologies assess the compound’s environmental fate, such as biodegradation or photolytic stability?

- Methodological Answer :

Conduct OECD 301B biodegradation tests with activated sludge, monitoring via LC-QTOF-MS for transformation products. For photolysis, use a Xenon arc lamp (simulated sunlight) and track degradation kinetics with HPLC. Model environmental persistence with EPI Suite software .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.